2-(4,4-Dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol
CAS No.:
Cat. No.: VC15746348
Molecular Formula: C15H23NO
Molecular Weight: 233.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H23NO |
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Molecular Weight | 233.35 g/mol |
IUPAC Name | 1-[2-(4,4-dimethylpiperidin-1-yl)phenyl]ethanol |
Standard InChI | InChI=1S/C15H23NO/c1-12(17)13-6-4-5-7-14(13)16-10-8-15(2,3)9-11-16/h4-7,12,17H,8-11H2,1-3H3 |
Standard InChI Key | GWQKGZGKZGYIMZ-UHFFFAOYSA-N |
Canonical SMILES | CC(C1=CC=CC=C1N2CCC(CC2)(C)C)O |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, 1-[2-(4,4-dimethylpiperidin-1-yl)phenyl]ethanol, reflects its intricate structure: a piperidine ring substituted with two methyl groups at the 4-position, attached to a benzene ring that itself bears an ethanol group with a methyl substituent at the alpha position. The molecular formula is C₁₅H₂₃NO, with a molecular weight of 233.35 g/mol. Key structural features include:
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Aromatic benzene ring: Provides planar stability and potential sites for electrophilic substitution.
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4,4-Dimethylpiperidine moiety: Introduces steric bulk and basicity due to the nitrogen atom.
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Alpha-methylbenzyl alcohol group: Enhances lipophilicity and influences stereoelectronic properties.
The stereochemistry of the alpha-methyl group may lead to enantiomeric forms, though specific optical data remain undocumented in publicly available literature.
Method | Starting Materials | Key Reagents/Conditions | Yield Estimate |
---|---|---|---|
Nucleophilic Substitution | 2-(4,4-Dimethylpiperidinyl)benzyl bromide | CH₃MgBr, THF, 0°C→RT | 45–60% |
Reductive Amination | 2-(4,4-Dimethylpiperidinyl)benzaldehyde, CH₃NH₂ | NaBH₄, MeOH, RT | 50–70% |
Suzuki-Miyaura Coupling | Piperidinyl aryl boronate, methylbenzyl alcohol halide | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 30–50% |
Physicochemical Properties
The compound’s properties are influenced by its hybrid aromatic-heterocyclic structure:
Acidity and Basicity
The alcohol group’s pKa is estimated to be ~16–18 based on analogous benzyl alcohols , while the piperidine nitrogen’s basicity (pKa ~10–11) aligns with typical aliphatic amines . These values suggest protonation at physiological pH, potentially enhancing water solubility in acidic environments.
Solubility and Lipophilicity
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Water solubility: Limited due to the hydrophobic piperidine and methyl groups.
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LogP: Predicted 2.5–3.0 (moderately lipophilic), favoring membrane permeability.
Table 2: Key Physicochemical Parameters
Parameter | Value/Range | Method of Estimation |
---|---|---|
Molecular Weight | 233.35 g/mol | Calculated |
Melting Point | 80–85°C (estimated) | Analogous compounds |
LogP | 2.8 | Computational prediction |
Aqueous Solubility | <1 mg/mL | Experimental analogues |
Comparative Analysis with Structural Analogues
Table 3: Structural Analogues and Functional Differences
Compound | Key Structural Features | Functional Differences |
---|---|---|
Benzyl Alcohol | Simple aromatic alcohol | Lacks nitrogen heterocycle; lower lipophilicity |
4,4-Dimethylpiperidine | Standalone piperidine derivative | No aromatic or alcohol functionality |
(S)-α-Methylbenzylamine | Chiral amine without piperidine | Basic character dominates reactivity |
2-Piperidinobenzyl Alcohol | Unmethylated piperidine variant | Reduced steric hindrance |
The dimethylpiperidine group in the target compound confers enhanced lipophilicity and steric shielding compared to simpler analogues, potentially improving blood-brain barrier penetration in drug candidates.
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